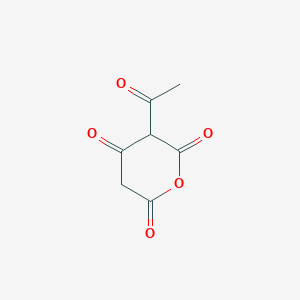

3-Acetyl-tetrahydropyran-2,4,6-trione

説明

3-Acetyl-tetrahydropyran-2,4,6-trione is a cyclic trione derivative featuring a tetrahydropyran backbone substituted with three ketone groups and an acetyl moiety. Its structure enables unique tautomeric behavior, as observed in analogs like 3,5-diacetyl-tetrahydropyran-2,4,6-trione, which forms a double tautomeric system involving intramolecular hydrogen bonding . This compound’s reactivity and stability are influenced by the interplay of its electron-withdrawing carbonyl groups and steric effects from substituents.

特性

分子式 |

C7H6O5 |

|---|---|

分子量 |

170.12 g/mol |

IUPAC名 |

3-acetyloxane-2,4,6-trione |

InChI |

InChI=1S/C7H6O5/c1-3(8)6-4(9)2-5(10)12-7(6)11/h6H,2H2,1H3 |

InChIキー |

ULYBDHWPSNRFNP-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1C(=O)CC(=O)OC1=O |

製品の起源 |

United States |

類似化合物との比較

Structural and Tautomeric Properties

The compound’s cyclic trione framework allows for tautomerism, a feature shared with 1,5-diphenylpentane-1,3,5-trione. Isotopic perturbation studies reveal that 3,5-diacetyl-tetrahydropyran-2,4,6-trione exists as a major asymmetrical isomer with a minor symmetrical form stabilized by hydrogen bonding . This contrasts with linear triones, where tautomerism is less constrained.

Comparison with Structurally Similar Compounds

Barbiturate Derivatives

Barbiturates such as 5-butyl-5-ethyl-1,3-diazinane-2,4,6-trione (butethal) and 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid) share the 1,3-diazinane-trione core but differ in substituents (Table 1). These derivatives exhibit sedative properties, whereas 3-acetyl-tetrahydropyran-trione’s applications remain less documented but may involve antimicrobial activity, as seen in furan-substituted analogs .

Table 1: Comparison with Barbiturates

| Compound | Core Structure | Substituents | Applications |

|---|---|---|---|

| 3-Acetyl-tetrahydropyran-trione | Tetrahydropyran-trione | Acetyl group | Under investigation |

| Butethal (Soneryl®) | Diazinane-trione | Butyl, ethyl | Sedative (Belloid®) |

| N-Ethylbarbituric acid | Diazinane-trione | Ethyl | Pharmaceutical intermediate |

Pyrimidine and Pyran Derivatives

Linear vs. Cyclic Triones

Linear triones like 1,5-diphenylpentane-1,3,5-trione exhibit simpler tautomerism without cyclic constraints, leading to higher conformational flexibility. In contrast, 3-acetyl-tetrahydropyran-trione’s rigid pyran ring stabilizes specific tautomers, impacting reactivity in nucleophilic additions .

Physicochemical and Spectral Properties

- Melting Points and Stability : Barbiturates (e.g., butethal, m.p. ~124–126°C) generally exhibit higher thermal stability than 3-acetyl-tetrahydropyran-trione due to hydrogen-bonded crystalline structures .

- Spectroscopy : NMR and IR data for pyrimidine-triones (δ 10–12 ppm for NH protons in DMSO-d6) differ from tetrahydropyran-triones, where acetyl protons resonate at δ 2.1–2.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。